1-(4-Benzylphenyl)pentan-1-OL
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Overview
Description
1-(4-Benzylphenyl)pentan-1-OL is an organic compound with the chemical formula C18H22O. It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a primary carbon atom. This compound is known for its unique structure, which includes a benzyl group attached to a phenyl ring, further connected to a pentanol chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Benzylphenyl)pentan-1-OL can be synthesized through various organic reactions. One common method involves the reduction of 1-(4-Benzylphenyl)pentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the corresponding ketone to the alcohol. This process is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylphenyl)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Benzylphenyl)pentan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone to the alcohol can be achieved using NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-Benzylphenyl)pentan-1-one.
Reduction: this compound.
Substitution: 1-(4-Benzylphenyl)pentyl chloride.
Scientific Research Applications
1-(4-Benzylphenyl)pentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Benzylphenyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and phenyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a simpler structure, lacking the benzyl and phenyl groups.
Benzyl Alcohol: Contains a benzyl group but lacks the extended pentanol chain.
Phenethyl Alcohol: Similar to benzyl alcohol but with an additional ethyl group between the benzyl and hydroxyl groups.
Uniqueness: 1-(4-Benzylphenyl)pentan-1-OL is unique due to its combination of a benzyl group, a phenyl ring, and a pentanol chain. This structure provides distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
1003707-00-3 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(4-benzylphenyl)pentan-1-ol |
InChI |
InChI=1S/C18H22O/c1-2-3-9-18(19)17-12-10-16(11-13-17)14-15-7-5-4-6-8-15/h4-8,10-13,18-19H,2-3,9,14H2,1H3 |
InChI Key |
YCVJJGITBVPVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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